2-Chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid
Description
2-Chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid is a synthetic organic compound characterized by its complex structure, which includes a chloro-substituted benzoic acid moiety and a tetrahydroisoquinoline sulfonyl group
Properties
IUPAC Name |
2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c17-15-6-5-13(9-14(15)16(19)20)23(21,22)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQASRJZDHNXUQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Sulfonyl Intermediate: This step involves the sulfonylation of 1,2,3,4-tetrahydroisoquinoline using a sulfonyl chloride reagent under basic conditions.
Chlorination of Benzoic Acid: The benzoic acid derivative is chlorinated at the 2-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the chlorinated benzoic acid with the tetrahydroisoquinoline sulfonyl intermediate under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives, while reduction can lead to the formation of dihydroisoquinoline compounds.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution Products: Various substituted benzoic acid derivatives.
Oxidation Products: Isoquinoline sulfonyl benzoic acids.
Reduction Products: Dihydroisoquinoline sulfonyl benzoic acids.
Hydrolysis Products: Sulfonic acid derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to 2-chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid exhibit significant antimicrobial activity. For instance, studies on related compounds demonstrated effectiveness against various bacterial and fungal strains. These compounds were evaluated using in vitro assays showing comparable activity to established antibiotics such as isoniazid and ciprofloxacin .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In studies involving animal models, it was observed that derivatives of this compound could inhibit the production of pro-inflammatory cytokines. This suggests a potential role in treating conditions characterized by excessive inflammation .
Neuroprotective Potential
Given the structural characteristics of this compound, there is a hypothesis regarding its neuroprotective effects. Compounds with similar isoquinoline structures have been studied for their ability to inhibit acetylcholinesterase activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's disease .
Drug Development
The unique scaffold provided by this compound makes it a promising candidate for drug development. Its potential as a lead compound in synthesizing new drugs targeting bacterial infections or inflammatory disorders is currently under investigation .
Case Studies
- Antimicrobial Activity : In a study assessing various derivatives of benzoic acids, compounds with similar structures exhibited significant antimicrobial properties against mycobacteria and fungi. The structure-activity relationship analysis suggested that modifications at the sulfonamide group could enhance efficacy .
- Inflammation Models : Animal studies have shown that administration of related compounds resulted in reduced levels of inflammatory markers in models of acute lung injury. This indicates a potential application in managing respiratory conditions linked to inflammation .
Mechanism of Action
The mechanism by which 2-Chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity.
Modulating Receptors: It can interact with receptors on cell surfaces, altering signal transduction pathways.
Disrupting Protein-Protein Interactions: The compound may interfere with the interactions between proteins, affecting cellular functions.
Comparison with Similar Compounds
2-Chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid can be compared with other similar compounds, such as:
2-Chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenol: Similar structure but with a phenol group instead of a benzoic acid moiety.
2-Chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)aniline: Contains an aniline group, which may alter its reactivity and biological activity.
2-Chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide: The amide group can influence its solubility and interaction with biological targets.
These comparisons highlight the unique aspects of this compound, such as its specific functional groups and their impact on its chemical and biological properties.
Biological Activity
2-Chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid (CAS Number: 61953-08-0) is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological systems and its potential therapeutic implications.
- Molecular Formula : C16H14ClNO4S
- Molecular Weight : 351.8 g/mol
- Structure : The compound features a chloro-substituted benzoic acid core linked to a tetrahydroisoquinoline sulfonamide moiety, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
- Proteasome and Autophagy Pathways : Studies indicate that derivatives of benzoic acid can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). This is particularly relevant in the context of aging and neurodegenerative diseases, where these pathways often decline .
- Anticancer Potential : The compound has shown promise in targeting anti-apoptotic proteins such as Mcl-1 and Bfl-1 in cancer cells. These proteins are overexpressed in various cancers and represent valid therapeutic targets . The dual-selective binding profile of similar compounds suggests that they could induce cell death in cancer cells reliant on these proteins.
- Cytotoxicity Studies : Preliminary cytotoxicity assays indicated that certain derivatives do not exhibit significant toxicity towards normal cells while still being effective against cancer cell lines . This selectivity is crucial for developing safer therapeutic agents.
In Vitro Studies
A study evaluated the effects of this compound on human foreskin fibroblasts. Key observations included:
- Enhanced proteasomal activity at concentrations of 1 and 10 μg/mL without cytotoxic effects.
- Induction of cathepsins B and L activity, which are important for protein degradation pathways .
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse interactions with biological targets:
- The chloro group may enhance binding affinity to specific enzymes.
- The tetrahydroisoquinoline moiety contributes to its ability to cross cellular membranes and interact with intracellular targets .
Data Table: Biological Activities
Case Studies and Applications
Several case studies highlight the potential applications of this compound:
- Cancer Therapy : Research indicates that compounds with similar structures can effectively induce apoptosis in cancer cell lines through selective targeting of anti-apoptotic proteins. Further exploration into the therapeutic use of this compound could lead to novel cancer treatments.
- Neurodegenerative Disorders : Given its role in enhancing proteostasis pathways, this compound may have applications in treating neurodegenerative diseases characterized by protein aggregation and cellular stress responses .
Q & A
Q. What are the common synthetic routes for preparing 2-Chloro-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzoic acid, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step functional group transformations. A generalized route includes:
Sulfonylation : Coupling a tetrahydroisoquinoline sulfonyl chloride intermediate with a chlorobenzoic acid derivative.
Protection/Deprotection : Use of protecting groups (e.g., methyl esters) to prevent undesired side reactions during sulfonamide bond formation.
Acid Hydrolysis : Final cleavage of protecting groups to yield the free benzoic acid moiety.
Q. Key intermediates :
- Chlorobenzoic acid precursors (e.g., 2-chloro-5-aminobenzoic acid).
- Tetrahydroisoquinoline sulfonyl chloride , synthesized via sulfonation of tetrahydroisoquinoline.
Example Protocol :
A similar compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, was synthesized via nitration, esterification, and diazotization, achieving a 70% overall yield .
Q. Table 1: Representative Synthetic Steps
| Step | Reaction Type | Purpose | Key Conditions |
|---|---|---|---|
| 1 | Sulfonylation | Introduce sulfonamide group | Anhydrous DCM, base (e.g., EtN) |
| 2 | Esterification | Protect carboxylic acid | Methanol/HSO, reflux |
| 3 | Hydrolysis | Deprotect acid | NaOH (aqueous), heat |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity. For example, sulfonamide protons resonate near δ 7.5–8.5 ppm .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., sulfonyl S=O stretches at 1150–1350 cm) .
- X-ray Crystallography : Resolves stereochemistry and confirms sulfonamide bonding geometry, as demonstrated for analogous sulfonamide derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching.
Q. Table 2: Characterization Data Overview
Advanced Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound during multi-step synthesis?
Methodological Answer:
- Parameter Screening : Systematically vary temperature, solvent (e.g., DMF vs. DCM), and stoichiometry of sulfonylation reagents.
- Catalysis : Use Lewis acids (e.g., ZnCl) to accelerate sulfonamide bond formation.
- Purification : Employ gradient column chromatography or recrystallization to isolate intermediates with ≥95% purity, as seen in protocols for related benzoic acid derivatives .
- In Situ Monitoring : Use TLC or HPLC to track reaction progress and minimize side products.
Critical Consideration :
Controlled hydrolysis conditions (e.g., dilute NaOH at 60°C) prevent over-degradation of the sulfonamide group .
Q. What strategies should be employed to resolve contradictions between computational predictions and experimental data regarding the compound's reactivity?
Methodological Answer:
Cross-Validation : Compare DFT-calculated electrostatic potential maps with experimental NMR chemical shifts to validate electron-deficient regions.
Adjust Computational Models : Incorporate solvent effects (e.g., PCM models) and dispersion corrections to improve agreement with observed reaction rates.
Experimental Replication : Repeat reactions under inert atmospheres to rule out oxidative side reactions, which may explain discrepancies in sulfonamide stability .
Case Study :
For structurally similar sulfonamides, X-ray data resolved ambiguities in predicted bond angles, highlighting the need for empirical validation .
Q. How to design bioactivity assays for evaluating the pharmacological potential of this compound?
Methodological Answer:
In Vitro Targets :
- Enzyme Inhibition : Test against carbonic anhydrase or kinases, given sulfonamide’s known role in active-site binding .
- Cellular Uptake : Use fluorescence tagging (e.g., dansyl derivatives) to monitor permeability in Caco-2 cell models.
Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets, leveraging the compound’s rigid benzoic acid backbone .
Comparative Studies : Benchmark activity against clinically used sulfonamides (e.g., acetazolamide) to assess novelty .
Example Protocol :
Analogous triazolo-thiadiazine derivatives were evaluated for antimicrobial activity via MIC assays, providing a template for bioactivity testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
